molecular formula C24H22N2O4S B2496907 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 2415634-66-9

6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B2496907
CAS No.: 2415634-66-9
M. Wt: 434.51
InChI Key: XHCRRJZCMLIXBH-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This particular compound features a quinoline core substituted with methoxy, methoxyphenyl, and methylbenzenesulfonyl groups, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated quinoline with 4-methoxyaniline under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially converting them to amines or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or thiols.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The presence of methoxy and sulfonyl groups could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: Lacks the additional substituents but shares the quinoline core.

    N-(4-methoxyphenyl)quinolin-4-amine: Similar structure but without the sulfonyl group.

    3-(4-methylbenzenesulfonyl)quinoline: Lacks the methoxy and amine groups.

Uniqueness

6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is unique due to the combination of its substituents, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs. The presence of both methoxy and sulfonyl groups could enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-16-4-11-20(12-5-16)31(27,28)23-15-25-22-13-10-19(30-3)14-21(22)24(23)26-17-6-8-18(29-2)9-7-17/h4-15H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCRRJZCMLIXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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